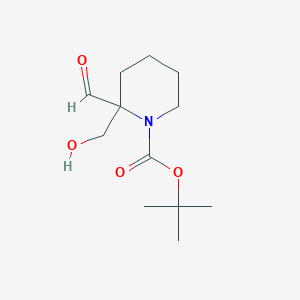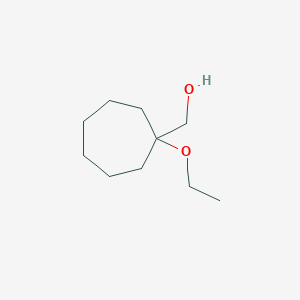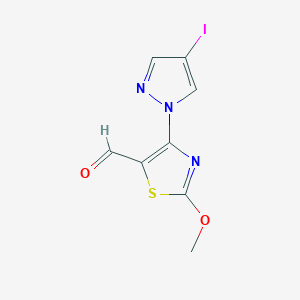
4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains iodine, pyrazole, methoxy, thiazole, and aldehyde functional groups
Métodos De Preparación
The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.
Formation of the thiazole ring: This involves the reaction of a thioamide with a haloketone.
Methoxylation: The thiazole ring is methoxylated using methanol and a base.
Formylation: Finally, the aldehyde group is introduced using a formylating agent such as Vilsmeier-Haack reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability.
Análisis De Reacciones Químicas
4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, substituted pyrazoles, and various condensation products.
Aplicaciones Científicas De Investigación
4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Chemical Biology: The compound is used in the design of chemical probes for investigating biological pathways and cellular processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in cancer cell proliferation and bacterial cell wall synthesis.
Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Interfering with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting their function and leading to cell death.
Molecular targets and pathways involved include kinases, proteases, and transcription factors, among others.
Comparación Con Compuestos Similares
Similar compounds to 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde include:
4-Iodopyrazole: A simpler structure lacking the thiazole and methoxy groups, used as an intermediate in organic synthesis.
2-Methoxy-1,3-thiazole-5-carbaldehyde: Lacks the pyrazole and iodine groups, used in the synthesis of various heterocyclic compounds.
4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde: Similar structure with bromine instead of iodine, potentially offering different reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications in research and industry.
Propiedades
Fórmula molecular |
C8H6IN3O2S |
|---|---|
Peso molecular |
335.12 g/mol |
Nombre IUPAC |
4-(4-iodopyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6IN3O2S/c1-14-8-11-7(6(4-13)15-8)12-3-5(9)2-10-12/h2-4H,1H3 |
Clave InChI |
WMOABEDCOULNAS-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(S1)C=O)N2C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



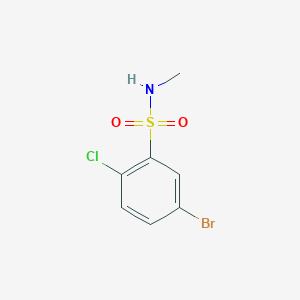
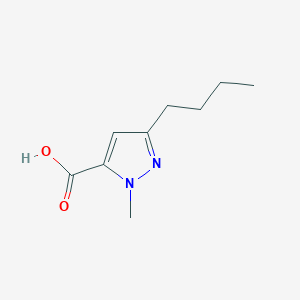
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
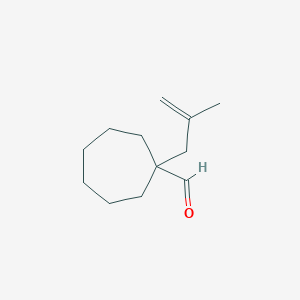
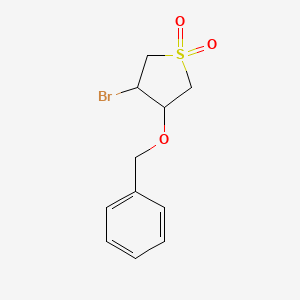
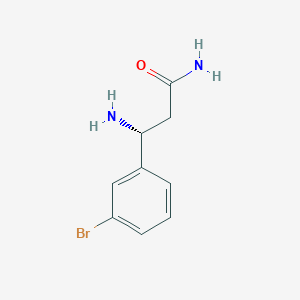
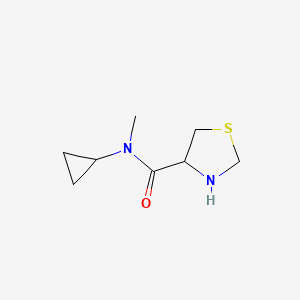
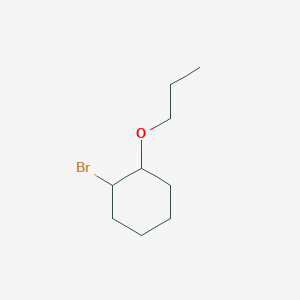
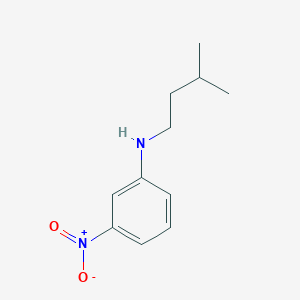
![Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
![6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13302986.png)
